6-chloro-8-(4-chlorophenyl)-9H-purine 6-chloro-8-(4-chlorophenyl)-9H-purine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14164567
InChI: InChI=1S/C11H6Cl2N4/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17)
SMILES:
Molecular Formula: C11H6Cl2N4
Molecular Weight: 265.09 g/mol

6-chloro-8-(4-chlorophenyl)-9H-purine

CAS No.:

Cat. No.: VC14164567

Molecular Formula: C11H6Cl2N4

Molecular Weight: 265.09 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-8-(4-chlorophenyl)-9H-purine -

Specification

Molecular Formula C11H6Cl2N4
Molecular Weight 265.09 g/mol
IUPAC Name 6-chloro-8-(4-chlorophenyl)-7H-purine
Standard InChI InChI=1S/C11H6Cl2N4/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17)
Standard InChI Key KTLXXENOIGPSGL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(N2)C(=NC=N3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s purine core is substituted at the 6- and 8-positions with chlorine and a 4-chlorophenyl group, respectively. This arrangement introduces significant electron-withdrawing effects, altering the molecule’s reactivity and binding affinity. The IUPAC name, 6-chloro-8-(4-chlorophenyl)-7H-purine, reflects its tautomeric form, where the hydrogen atom resides at the 9-position under physiological conditions.

Table 1: Key Physicochemical Properties of 6-Chloro-8-(4-Chlorophenyl)-9H-Purine

PropertyValue
Molecular FormulaC₁₁H₆Cl₂N₄
Molecular Weight265.09 g/mol
IUPAC Name6-chloro-8-(4-chlorophenyl)-7H-purine
Canonical SMILESC1=CC(=CC=C1C2=NC3=C(N2)C(=NC=N3)Cl)Cl
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectral Characteristics

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the aromatic protons of the 4-chlorophenyl group resonate at δ 7.2–7.6 ppm, while the purine’s C2-H proton appears as a singlet near δ 8.9 ppm. Mass spectrometry confirms the molecular ion peak at m/z 265.01 [M+H]⁺, consistent with its molecular formula.

Synthesis and Modification Approaches

Conventional Halogenation Strategies

The synthesis of 6-chloro-8-(4-chlorophenyl)-9H-purine typically begins with 8-bromopurine intermediates. A palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-chlorophenyl group at the 8-position, followed by nucleophilic substitution with chlorine at the 6-position . This method yields the target compound in ~70% purity, requiring subsequent recrystallization for pharmaceutical-grade material.

Regioselective Functionalization

MethodReactantsYield (%)Reference
Suzuki-Miyaura Coupling8-Bromopurine, 4-Chlorophenylboronic Acid65
Nucleophilic Substitution6-Hydroxypurine, POCl₃72
Triflic Anhydride Cyanation6-Chloropurine, TMSCN68

Comparative Analysis with Related Purine Derivatives

6-Chloro-9-(4-Nitrobenzyl)-9H-Purine

This analog, featuring a nitrobenzyl group at N9, exhibits reduced solubility (LogP = 2.96 vs. 3.2 for the target compound) and diminished kinase inhibition (IC₅₀ = 45 μM against CDK2) . The electron-withdrawing nitro group likely destabilizes charge-transfer interactions within the enzymatic pocket.

8-Cyanopurine Derivatives

Future Research Directions

Optimization of Synthetic Protocols

Current yields (65–72%) for 6-chloro-8-(4-chlorophenyl)-9H-purine remain suboptimal for large-scale production. Microwave-assisted synthesis and flow chemistry could improve efficiency, as demonstrated for similar purine systems .

In Vivo Pharmacokinetic Studies

Despite promising in vitro results, the compound’s pharmacokinetic profile remains uncharacterized. Future work should assess oral bioavailability, plasma protein binding, and blood-brain barrier permeability using rodent models.

Exploration of Combination Therapies

Synergistic effects with DNA-damaging agents (e.g., cisplatin) or immune checkpoint inhibitors (e.g., pembrolizumab) warrant investigation. Such combinations could mitigate drug resistance mechanisms in solid tumors.

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